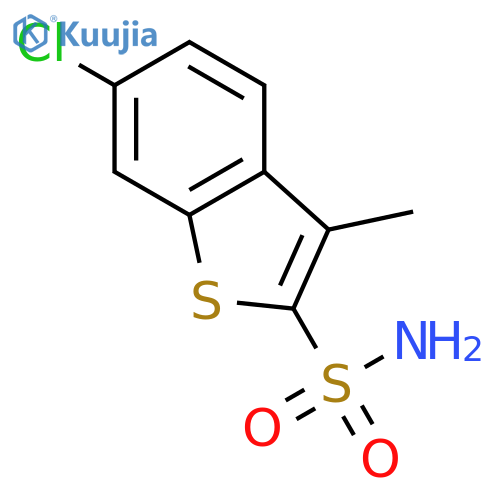

Cas no 854267-20-2 (6-chloro-3-methyl-1-benzothiophene-2-sulfonamide)

854267-20-2 structure

商品名:6-chloro-3-methyl-1-benzothiophene-2-sulfonamide

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene-2-sulfonamide, 6-chloro-3-methyl-

- 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide

- 854267-20-2

- SCHEMBL5049535

- EN300-27733484

-

- インチ: InChI=1S/C9H8ClNO2S2/c1-5-7-3-2-6(10)4-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

- InChIKey: GPLNVXQKDKXKAQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 260.9684985Da

- どういたいしつりょう: 260.9684985Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27733484-5.0g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 5g |

$4806.0 | 2023-05-25 | ||

| Enamine | EN300-27733484-0.05g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 0.05g |

$1393.0 | 2023-09-10 | ||

| Enamine | EN300-27733484-0.25g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 0.25g |

$1525.0 | 2023-09-10 | ||

| Enamine | EN300-27733484-5g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 5g |

$4806.0 | 2023-09-10 | ||

| Enamine | EN300-27733484-10g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 10g |

$7128.0 | 2023-09-10 | ||

| Enamine | EN300-27733484-1g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 1g |

$1658.0 | 2023-09-10 | ||

| Enamine | EN300-27733484-0.5g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 0.5g |

$1591.0 | 2023-09-10 | ||

| Enamine | EN300-27733484-2.5g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 2.5g |

$3249.0 | 2023-09-10 | ||

| Enamine | EN300-27733484-10.0g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 10g |

$7128.0 | 2023-05-25 | ||

| Enamine | EN300-27733484-0.1g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

854267-20-2 | 0.1g |

$1459.0 | 2023-09-10 |

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

854267-20-2 (6-chloro-3-methyl-1-benzothiophene-2-sulfonamide) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量